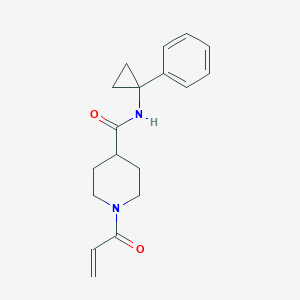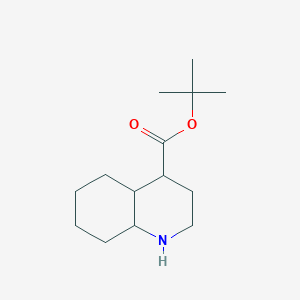![molecular formula C23H27N3O3 B2890911 2-(2-(4-pivaloylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 304645-33-8](/img/structure/B2890911.png)
2-(2-(4-pivaloylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(4-pivaloylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound, also known as PIPD, has been found to possess a wide range of biological activities, making it an attractive candidate for further research.
Wissenschaftliche Forschungsanwendungen
Antiviral Applications
One of the notable applications of benzo[de]isoquinoline-1,3-diones derivatives is their antiviral action. For instance, derivatives have shown inhibition of viral replication in assays against herpes simplex and vaccinia viruses in chick embryo cell cultures. However, their effects on influenza and Sindbis virus replication were negligible, indicating a selective antiviral activity. This suggests potential for benzo[de]isoquinoline-1,3-diones derivatives in developing antiviral drugs with targeted actions (Garcia-Gancedo et al., 1979).
Chemical Synthesis and Modification
The compound also finds relevance in the synthesis of novel chemical entities. For example, cyclization reactions of cyanamides with anthranilates and other compounds can lead to the formation of various derivatives, indicating the compound's utility in synthetic organic chemistry to create novel molecules with potential biological activities (Shikhaliev et al., 2008).
Chemosensor Applications
Derivatives of benzo[de]isoquinoline-1,3-dione have been explored for their chemosensor capabilities, particularly in the determination of anions. This highlights the compound's potential in analytical chemistry for developing selective sensors for specific ions, which could have implications in both environmental monitoring and diagnostic applications (Tolpygin et al., 2012).
Antitumor Properties
Significant research has been conducted on the antitumor properties of naphthalimides, a related chemical class. Certain derivatives have been evaluated for their anticancer activities, with some undergoing clinical trials. This points to the potential therapeutic applications of 2-(2-(4-pivaloylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives in cancer treatment, given their structural similarities with naphthalimides known for antitumor effects (Mukherjee et al., 2010).
Eigenschaften
IUPAC Name |
2-[2-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-23(2,3)22(29)25-13-10-24(11-14-25)12-15-26-20(27)17-8-4-6-16-7-5-9-18(19(16)17)21(26)28/h4-9H,10-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNZDGZYISXLJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

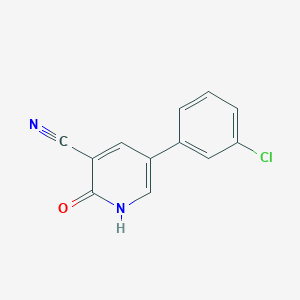
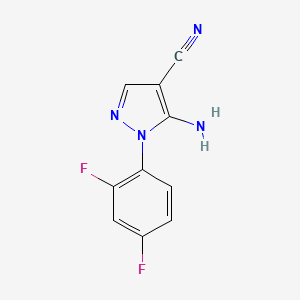


![2-(4-chlorophenyl)-6H-thieno[2,3-c]pyridine-7-one](/img/structure/B2890836.png)
![1-(3-chlorophenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2890838.png)
![4-butoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2890839.png)
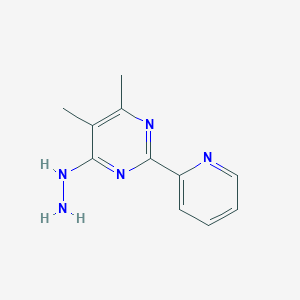
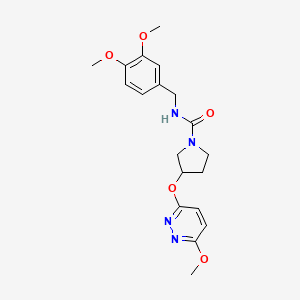
![1-(3-Phenylpropyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2890843.png)
![N-(isoxazol-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2890844.png)

